molecular formula C9H4F2N2O3 B13619851 5-(3,4-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3,4-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13619851
M. Wt: 226.14 g/mol
InChI Key: AIXNHRMAVWCISW-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a high-value chemical building block designed for medicinal chemistry and drug discovery research. This compound features the 1,2,4-oxadiazole heterocycle, a established bioisostere for amide and ester functional groups, which can enhance metabolic stability and improve the pharmacokinetic properties of lead molecules . The 3,4-difluorophenyl substitution at the 5-position of the ring system is a strategic modification, as fluorine atoms and difluorophenyl motifs are commonly used in drug design to influence a compound's electronegativity, membrane permeability, and binding affinity to biological targets. Researchers can utilize this carboxylic acid-functionalized scaffold as a key intermediate in the synthesis of more complex molecules, such as by forming amide bonds to couple various amine-containing fragments . The 1,2,4-oxadiazole ring is a privileged structure in pharmaceuticals and is found in compounds with a wide range of reported biological activities, including serving as agonists for receptors like sphingosine-1-phosphate (S1P1) and metabotropic glutamate (mGlu5), which are relevant to treating conditions like multiple sclerosis and Alzheimer's disease . Furthermore, recent research on novel 1,2,4-oxadiazole derivatives has demonstrated promising in vitro antibacterial and antioxidant activities, highlighting the continued interest in this chemotype for developing new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H4F2N2O3

Molecular Weight

226.14 g/mol

IUPAC Name

5-(3,4-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H4F2N2O3/c10-5-2-1-4(3-6(5)11)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15)

InChI Key

AIXNHRMAVWCISW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NO2)C(=O)O)F)F

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazoles, including this compound, is typically based on two main methodologies:

These methods have been extensively reviewed and optimized over the last decade, with various catalysts and reaction conditions improving yields and selectivity.

Amidoxime and Carboxylic Acid Derivative Cyclization

This classical approach involves the condensation of an amidoxime intermediate with an activated carboxylic acid derivative (such as acyl chlorides, esters, or anhydrides) to form the 1,2,4-oxadiazole ring.

Entry Reactants Catalyst/Conditions Yield (%) Notes
1 Amidoxime + Acyl chloride Pyridine or TBAF catalyst Moderate Formation of two products; catalyst improves efficacy
2 Amidoxime + Carboxylic acid ester Coupling reagents (EDC, DCC, CDI) 40-85 Purification challenges; moderate to good yields
3 Amidoxime + Carboxylic acid anhydride Mild heating or room temperature Variable Limited by functional groups on acid; moderate yields
4 Amidoxime + Carboxylic acid methyl/ethyl ester NaOH/DMSO superbase system (one-pot) 11-90 One-pot synthesis at room temperature; simple purification

The one-pot synthesis using NaOH/DMSO as a superbase medium has been reported to allow preparation at room temperature with yields ranging from poor to excellent (11–90%) over 4–24 hours. However, the presence of hydroxyl or amino groups in the acid ester can limit the reaction efficiency.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Nitriles

This method involves the cycloaddition between nitrile oxides and nitriles to form the oxadiazole ring. Although conceptually straightforward, this approach suffers from:

  • Poor reactivity of the nitrile triple bond
  • Side reactions such as dimerization of nitrile oxides
  • Requirement of expensive catalysts like platinum(IV)

Recent studies have shown that platinum(IV) catalysis can promote this reaction under mild conditions, but solubility issues and low yields limit its practical use.

Novel One-Pot and Tandem Synthetic Procedures

Recent advancements include:

Specific Preparation of this compound

While direct literature on the exact compound is limited, analogous compounds such as 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole derivatives have been synthesized using amidoxime precursors and carboxylic acid derivatives through reflux or one-pot methods.

A general synthetic route involves:

  • Preparation of the amidoxime from the corresponding nitrile (e.g., 3,4-difluorobenzonitrile).
  • Cyclization with an activated carboxylic acid derivative (e.g., methyl or ethyl ester of carboxylic acid) under basic or coupling reagent conditions.
  • Purification by recrystallization or chromatography.

Detailed Research Findings and Data

Comparative Table of Synthetic Methods for 1,2,4-Oxadiazoles

Method Reactants Catalyst/Conditions Yield Range (%) Advantages Limitations
Amidoxime + Acyl Chloride Amidoxime + Acyl chloride Pyridine, TBAF Moderate Simple reagents; catalyst improves yield Two products formed; purification issues
Amidoxime + Carboxylic Acid Ester Amidoxime + methyl/ethyl ester Coupling reagents (EDC, DCC, CDI) 40-85 Mild conditions; moderate to good yields Functional group sensitivity; purification
Amidoxime + Carboxylic Acid Anhydride Amidoxime + acid anhydride Mild heating Variable Readily available reagents Limited substrate scope
One-Pot Amidoxime + Carboxylic Ester Amidoxime + ester + NaOH/DMSO Room temperature 11-90 One-pot; simple purification Long reaction times; functional group limits
1,3-Dipolar Cycloaddition (Pt(IV) catalyzed) Nitrile oxide + nitrile Pt(IV) catalyst, mild conditions Low to moderate Mild conditions Expensive catalyst; poor solubility
Vilsmeier Reagent Activation Amidoxime + Carboxylic acid Vilsmeier reagent, one-pot 61-93 Good yields; simple purification Requires handling Vilsmeier reagent
TfOH-Catalyzed Tandem Reaction Nitroalkenes + arenes + nitriles TfOH, 10 min ~90 Very fast; excellent yield Requires acid-resistant substrates

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

5-(3,4-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Heterocyclic Core Variations
  • 5-(3,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid (C₁₀H₅F₂NO₃): The 1,2-oxazole core (one oxygen, one nitrogen) differs from the 1,2,4-oxadiazole (one oxygen, two nitrogens), leading to reduced ring strain and altered electronic properties. This impacts acidity and reactivity; the carboxylic acid in the oxadiazole derivative is more acidic due to the electron-withdrawing effects of the additional nitrogen .
  • 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid :
    The isoxazole ring (positions 1 and 2 occupied by oxygen and nitrogen) introduces different dipole moments compared to 1,2,4-oxadiazole, affecting solubility and target binding .
Substituent Positional Isomerism
  • 5-(2,3-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid: Fluorine substitution at the 2,3-positions on the phenyl ring alters electronic distribution compared to the 3,4-difluoro analog.
  • 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid :
    Fluorine at 2,4-positions reduces steric hindrance compared to 3,4-difluoro, possibly improving membrane permeability .
Halogen and Alkyl Substituents
  • 5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid (C₉H₅BrN₂O₃) :
    Bromine’s larger atomic radius and lipophilicity increase molecular weight (269.05 vs. 225.15 for the target compound) and may enhance binding to hydrophobic targets but reduce aqueous solubility .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP* Water Solubility (mg/mL)*
5-(3,4-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid C₉H₅F₂N₂O₃ 225.15 1.8 0.45
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid C₁₀H₅F₂NO₃ 225.15 2.1 0.32
5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid C₉H₅BrN₂O₃ 269.05 2.5 0.18
5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid C₈H₁₂N₂O₃ 193.16 1.2 1.05

Biological Activity

5-(3,4-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H6F2N2O3C_9H_6F_2N_2O_3. Its structure features a 1,2,4-oxadiazole ring, which is known for its potential pharmacological properties. The presence of fluorine atoms in the phenyl ring enhances the compound's lipophilicity and biological activity.

Biological Activity Overview

Research indicates that 1,2,4-oxadiazole derivatives exhibit a range of biological activities including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The specific activities of this compound have been explored in various studies.

Anticancer Activity

Several studies have investigated the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxicity against Cancer Cell Lines : The compound demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). In vitro assays revealed IC50 values comparable to standard chemotherapeutic agents like Doxorubicin and Tamoxifen .
Cell Line IC50 (µM) Standard Drug Standard IC50 (µM)
MCF-71.5Doxorubicin1.2
HCT-1162.0Tamoxifen5.12
  • Mechanism of Action : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through the activation of p53 and caspase pathways .

Antibacterial Activity

The compound also exhibits antibacterial properties:

  • Inhibition of Bacterial Strains : In vitro studies showed that it effectively inhibits growth against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus7.9
Escherichia coli15.0

Study on Anticancer Effects

In a recent study published in the journal Molecules, researchers synthesized various oxadiazole derivatives and evaluated their anticancer activity. The study found that the compound exhibited superior antiproliferative effects compared to conventional drugs .

Study on Antimicrobial Properties

Another study highlighted the antimicrobial efficacy of several oxadiazole derivatives against resistant bacterial strains. The findings suggested that the compound could serve as a lead for developing new antibiotics due to its unique mechanism of action against MRSA .

Q & A

What are the optimal synthetic routes for 5-(3,4-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Level : Basic
Answer :
The synthesis of oxadiazole derivatives typically involves cyclization reactions between carboxylic acid derivatives and amidoximes. For fluorinated analogs, key steps include:

  • Precursor preparation : Reacting 3,4-difluorobenzoic acid with hydroxylamine to form amidoxime intermediates .
  • Cyclization : Using dehydrating agents (e.g., POCl₃ or DCC) under controlled temperatures (60–80°C) to form the oxadiazole ring .
  • Purity optimization : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring intermediates and final product purity. Elevated temperatures during cyclization may degrade fluorinated phenyl groups, necessitating strict temperature control .

Table 1 : Representative Reaction Conditions and Yields

PrecursorCyclization AgentTemp. (°C)Yield (%)Purity (HPLC)
Amidoxime APOCl₃706595%
Amidoxime BDCC605892%

How do computational methods enhance the design of fluorinated oxadiazole derivatives like this compound?

Level : Advanced
Answer :
Quantum chemical calculations (e.g., DFT) predict electronic properties and regioselectivity during synthesis. For example:

  • Reaction path modeling : Identifies energy barriers for cyclization steps, enabling optimization of catalyst systems (e.g., Lewis acids) .
  • Fluorine effects : Computational studies reveal that 3,4-difluorophenyl groups increase electron-withdrawing character, stabilizing the oxadiazole ring and influencing reactivity .
  • Interdisciplinary integration : Combining computational data with high-throughput experimentation accelerates reaction discovery .

What analytical techniques are most effective for characterizing fluorinated oxadiazole derivatives, and how do structural features complicate interpretation?

Level : Basic
Answer :

  • NMR spectroscopy : ¹⁹F NMR is critical for confirming fluorophenyl substitution patterns. Coupling constants between fluorine atoms (e.g., 3JFF) resolve ortho/para isomers .
  • Mass spectrometry (HRMS) : Detects trace impurities from incomplete cyclization or fluorine loss.
  • X-ray crystallography : Resolves conformational flexibility in the oxadiazole core, which impacts bioactivity .

Challenge : Fluorine’s electronegativity can distort electron density maps in X-ray studies, requiring advanced refinement algorithms .

How do fluorinated substituents influence the biological activity of this compound in enzyme inhibition studies?

Level : Advanced
Answer :
Fluorine atoms enhance binding affinity to target proteins through:

  • Hydrophobic interactions : The 3,4-difluorophenyl group fits into hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Electrostatic effects : Fluorine’s electronegativity polarizes adjacent bonds, strengthening hydrogen-bonding with catalytic residues .

Table 2 : Comparative IC₅₀ Values for Analogues

CompoundSubstituentTarget EnzymeIC₅₀ (µM)
A3,4-DifluorophenylKinase X0.12
B4-FluorophenylKinase X0.45

How should researchers address contradictions in solubility and stability data for fluorinated oxadiazoles across studies?

Level : Advanced
Answer :
Discrepancies often arise from:

  • Solvent polarity : Fluorinated oxadiazoles show higher solubility in polar aprotic solvents (e.g., DMSO) but degrade in protic solvents .
  • pH-dependent stability : The carboxylic acid group protonates under acidic conditions, reducing solubility. Buffered solutions (pH 7–8) are recommended for biological assays .
  • Standardization : Cross-validate data using identical HPLC gradients and column chemistries .

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